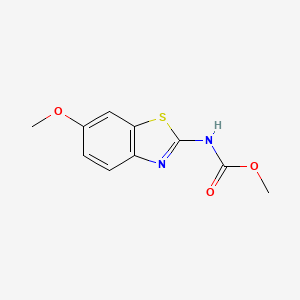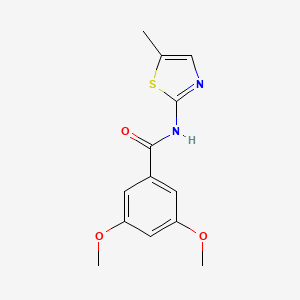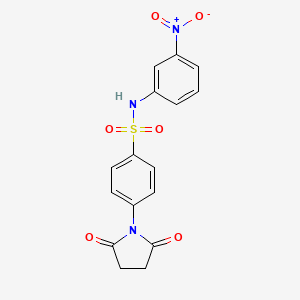
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a pyrrolidinone ring, a nitrophenyl group, and a benzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Nitration of Benzene:
Sulfonamide Formation: The final step involves the reaction of the nitrophenyl benzene with a sulfonamide precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(3-nitrophenyl)benzene-1-sulfonamide: Lacks the pyrrolidinone ring but shares other structural features.
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide: Similar structure but without the nitro group.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c20-15-8-9-16(21)18(15)12-4-6-14(7-5-12)26(24,25)17-11-2-1-3-13(10-11)19(22)23/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLVYODPIPSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


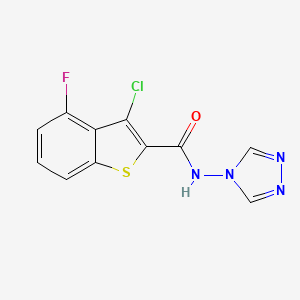
![methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3595949.png)
![3-chloro-N-[(2-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B3595962.png)
![4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide](/img/structure/B3595971.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-BROMOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3595983.png)
![4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3595994.png)
![N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3596007.png)
![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B3596013.png)
![2-ethoxy-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide](/img/structure/B3596024.png)

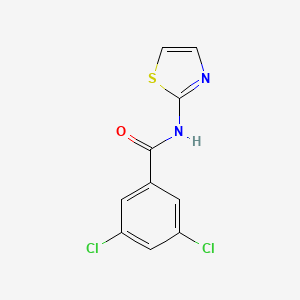
![(5-BROMO-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596040.png)
